Welcome to the BenchChem Online Store!
molecular formula C11H16N2O2 B2835669 N-tert-butyl-6-methoxypyridine-2-carboxamide CAS No. 197007-86-6

N-tert-butyl-6-methoxypyridine-2-carboxamide

Cat. No. B2835669
M. Wt: 208.261
InChI Key: ICPWUTNDHCGTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05668141

Procedure details

n-Butyllithium (18.25 mmole) was added dropwise to a cooled solution of 6-bromo-2-methoxypyridine (3.12 g, 16.6 mmole, prepared from 2,6-dibromopyridine (Aldrich) according to Comins and Killpack, J. Org. Chem., 55:69-73 (1990)) in 40 mL of THF at -78° C., the resulting orange solution was stirred for 20 minutes at -78° C., and t-butylisocyanate (26.3 mmole) was added with a syringe. The mixture was stirred for 30 minutes at -78° C., warmed to room temperature, then saturated NH4Cl (20 mL) was added. The layers were separated, and the aqueous layer was extracted with methylene chloride (2×20 mL). The combined organic layers were dried over MgSO4 and concentrated, and the residue was chromatographed on silica gel, eluting with 10% to 25% ethyl acetate in hexane, to provide 2.93 g of the title compound as an oil. MS: 209 (M+H)+ ; 1H NMR (CDCl3) δ: 7.85-7.68 (m, 3H), 6.87 (d, J=8 Hz, 1H), 3.96 (s, 3H), 1.49 (s, 9H).
Quantity
18.25 mmol
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
26.3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[N:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][CH:8]=1.[C:15]([N:19]=[C:20]=[O:21])([CH3:18])([CH3:17])[CH3:16].[NH4+].[Cl-]>C1COCC1>[C:15]([NH:19][C:20]([C:7]1[CH:8]=[CH:9][CH:10]=[C:11]([O:13][CH3:14])[N:12]=1)=[O:21])([CH3:18])([CH3:17])[CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
18.25 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.12 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
26.3 mmol
Type
reactant
Smiles
C(C)(C)(C)N=C=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting orange solution was stirred for 20 minutes at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes at -78° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 10% to 25% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)C1=NC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.